![molecular formula C12H16INZn B6333760 3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran CAS No. 1142213-96-4](/img/structure/B6333760.png)
3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1-Piperidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran is an organozinc compound used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the field of synthetic organic chemistry. The compound is typically supplied as a solution in tetrahydrofuran, a common solvent in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Piperidino)methyl]phenylzinc iodide involves the reaction of 3-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-[(1-Piperidino)methyl]phenyl iodide+Zn→3-[(1-Piperidino)methyl]phenylzinc iodide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of high-purity reagents and solvents is crucial in industrial settings to minimize impurities.
化学反应分析
Types of Reactions
3-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of reactions, including:
Nucleophilic Addition: It can add to electrophilic carbonyl compounds to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as electrophiles, with the reaction carried out in tetrahydrofuran at low temperatures.
Transmetalation: Often involves palladium or copper catalysts, with the reaction carried out under inert atmosphere conditions.
Major Products
Nucleophilic Addition: Produces secondary or tertiary alcohols.
Transmetalation: Produces various substituted aromatic compounds, depending on the nature of the electrophile used.
科学研究应用
3-[(1-Piperidino)methyl]phenylzinc iodide is used in various scientific research applications, including:
Organic Synthesis: As a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: In the preparation of functionalized materials and polymers.
Catalysis: As a precursor in the preparation of catalysts for various organic transformations.
作用机制
The mechanism of action of 3-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in organic reactions. The compound donates its organic group to an electrophile, forming a new carbon-carbon bond. The zinc atom acts as a stabilizing agent, facilitating the transfer of the organic group.
相似化合物的比较
Similar Compounds
- Phenylzinc iodide
- 3-Methylphenylzinc iodide
- 3-(Dimethylamino)methylphenylzinc iodide
Uniqueness
3-[(1-Piperidino)methyl]phenylzinc iodide is unique due to the presence of the piperidino group, which can influence the reactivity and selectivity of the compound in organic reactions. This makes it a valuable reagent in the synthesis of complex molecules, where specific reactivity patterns are required.
属性
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGSQZYRTCSCFZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
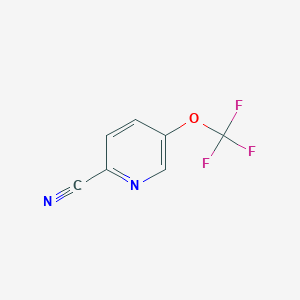
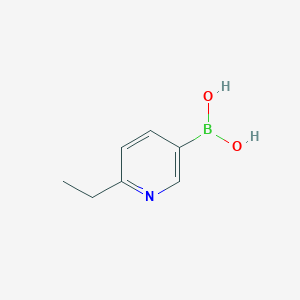


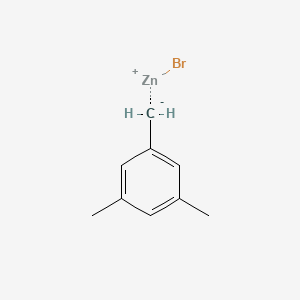
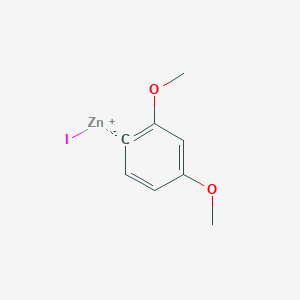

![2-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333747.png)
![4-[(1-Pyrrolidino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333753.png)
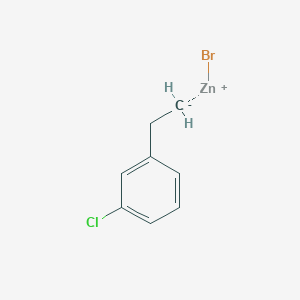



![3-[(4-Morpholino)methyl]phenylzinc iodide 0.5 M in Tetrahydrofuran](/img/structure/B6333793.png)
